3,3-Difluoro-2-hydroxypropanamide
Description
3,3-Difluoro-2-hydroxypropanamide is a fluorinated organic compound characterized by a propanamide backbone with two fluorine atoms at the 3-positions and a hydroxyl group at the 2-position.
Properties
Molecular Formula |
C3H5F2NO2 |
|---|---|
Molecular Weight |
125.07 g/mol |
IUPAC Name |
3,3-difluoro-2-hydroxypropanamide |
InChI |
InChI=1S/C3H5F2NO2/c4-2(5)1(7)3(6)8/h1-2,7H,(H2,6,8) |
InChI Key |
VLLNJCTXRFSOJA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)(C(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparison of 3,3-Difluoro-2-hydroxypropanamide and Analogous Compounds
*Similarity scores (0–1 scale) are derived from structural and functional comparisons in .
Key Comparisons
Fluorine Substitution and Bioactivity
- The 3,3-difluoro motif in the target compound contrasts with 3,3,3-trifluoro derivatives (e.g., 1255946-09-8). Trifluorination increases lipophilicity and metabolic stability but may reduce solubility compared to difluorinated analogs .
- Fluorine’s inductive effects in this compound likely enhance its resistance to enzymatic degradation, a feature observed in fluorinated pharmaceuticals like the diazaspiro compounds in .
Functional Group Influence The amide group in this compound enables hydrogen bonding, critical for target binding in drug-receptor interactions. This contrasts with aromatic amines in 2-[(3-fluorophenyl)amino]-N-phenylpropanamide (), where π-π stacking dominates. However, fluorination typically shifts applications toward metabolic regulation or enzyme inhibition .
Structural Analogues in Pharmaceuticals
- Fluorinated propanamide derivatives, such as those in (e.g., m/z 867.0 [M+H]+), highlight the role of fluorine in optimizing pharmacokinetics. The target compound’s difluoro-hydroxy motif could mimic these properties in smaller molecules.
Research Findings and Implications
- Synthetic Challenges : Fluorination at the 3-position requires precise control, as seen in the synthesis of trifluoropropanamine derivatives (). Similar methodologies (e.g., THF-mediated reactions in ) may apply to the target compound.
- Safety and Handling: While direct safety data are absent, fluorinated amides like 2-Amino-N,3-dihydroxypropanamide () necessitate precautions against inhalation and skin contact, suggesting analogous handling for this compound.
- Therapeutic Potential: Fluorine’s role in enhancing blood-brain barrier penetration () positions this compound as a candidate for CNS-targeted drugs, though empirical validation is needed.
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